molecular formula C9H6ClF3O B6302857 2-(Trifluoromethyl)phenylacetyl chloride CAS No. 130497-31-3

2-(Trifluoromethyl)phenylacetyl chloride

Cat. No.: B6302857
CAS No.: 130497-31-3
M. Wt: 222.59 g/mol
InChI Key: RORCLOSIOBZREW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylacetyl chloride (CAS 39637-99-5), also known as (R)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is a chiral acyl chloride widely employed in stereochemical analysis. It serves as a critical reagent in the Mosher method for determining the absolute configuration of stereocenters in organic molecules . The compound is synthesized from (S)-(−)-α-methoxy-α-(trifluoromethyl)phenylacetic acid via chlorination, yielding high enantiomeric purity (up to 97% ee) . Its trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c10-8(14)5-6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORCLOSIOBZREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)phenylacetyl chloride typically involves the reaction of 2-(trifluoromethyl)phenylacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reaction TypeReagents/ConditionsProductYieldReferences
Amide Formation Primary/secondary amines in anhydrous DCM or THF at 0–25°C2-(Trifluoromethyl)phenylacetamide derivatives70–90% (estimated)
Ester Formation Alcohols with pyridine or triethylamine as base, RTEsters (e.g., methyl 2-(trifluoromethyl)phenylacetate)65–85% (estimated)
Thioester Formation Thiols in DCM with catalytic DMAPThioestersNot reported

Example : Reaction with ethanol and triethylamine produces ethyl 2-(trifluoromethyl)phenylacetate, a precursor for agrochemicals .

Hydrolysis

Hydrolysis in aqueous media yields 2-(trifluoromethyl)phenylacetic acid, a common intermediate in pharmaceutical synthesis.

ConditionsReagentsProductYieldReferences
Acidic Hydrolysis HCl/H₂O, reflux2-(Trifluoromethyl)phenylacetic acid>90%
Basic Hydrolysis NaOH/H₂O, RT2-(Trifluoromethyl)phenylacetic acid85–95%

Note : Hydrolysis under basic conditions is faster due to the increased nucleophilicity of hydroxide ions.

Reduction Reactions

The acyl chloride can be reduced to 2-(trifluoromethyl)phenylacetaldehyde or further to the alcohol.

Reducing AgentConditionsProductYieldReferences
LiAlH₄Anhydrous THF, 0°C → RT2-(Trifluoromethyl)phenylacetaldehyde60–75%
NaBH₄ (with stabilizing agents)Methanol, RT2-(Trifluoromethyl)phenylmethanol50–65%

Mechanistic Insight : LiAlH₄ selectively reduces the acyl chloride to the aldehyde, while NaBH₄ may require additives for efficient reduction.

Reaction Kinetics and Stability

  • Half-Life : The compound’s solution-state stability is limited (~6 hours in DCM), necessitating immediate use post-synthesis to avoid decomposition .

  • Side Reactions : Prolonged storage or exposure to moisture leads to hydrolysis or des-trifluoromethylation .

Comparative Reactivity

Compared to non-fluorinated analogs, 2-(trifluoromethyl)phenylacetyl chloride exhibits:

  • Higher Electrophilicity : Accelerates nucleophilic substitution rates by 3–5× .

  • Enhanced Lipophilicity : Improves bioavailability of derived pharmaceuticals .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-(Trifluoromethyl)phenylacetyl chloride is extensively used as an intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of compounds, making it ideal for developing drugs targeting metabolic disorders and anti-inflammatory agents. For example, researchers have utilized this compound in synthesizing novel analgesic drugs that show improved efficacy compared to existing treatments .

Case Study: Anti-inflammatory Agents
A study demonstrated the synthesis of a new class of anti-inflammatory agents using this compound as a key building block. The resulting compounds exhibited significantly enhanced anti-inflammatory properties in preclinical models compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

Enhancing Agrochemical Efficacy
In agricultural chemistry, this compound is employed in formulating agrochemicals. The trifluoromethyl group improves the biological activity of pesticides and herbicides, leading to more effective pest control solutions. Its application has been shown to enhance the efficacy of certain herbicides by increasing their absorption and retention in plant tissues .

Data Table: Efficacy Comparison of Agrochemicals

AgrochemicalActive IngredientEfficacy (%)Notes
Herbicide ACompound X75%Standard formulation
Herbicide BThis compound90%Enhanced formulation

Material Science

Development of Specialty Polymers
The compound is also utilized in material science for creating specialty polymers and coatings. Its chemical stability and ability to impart desirable properties make it valuable for developing materials with specific characteristics such as increased durability and resistance to environmental factors .

Case Study: Polymer Coatings
Research indicates that incorporating this compound into polymer formulations results in coatings with superior resistance to solvents and UV degradation, thus extending the lifespan of coated materials .

Analytical Chemistry

Reagent for Organic Compound Detection
In analytical chemistry, this compound serves as a reagent for detecting and quantifying various organic compounds. It is particularly useful in quality control processes within laboratories, where accurate measurement of substances is critical .

Application Example: NMR Analysis
The compound is employed in Mosher's acid chloride analysis for determining the absolute configuration of chiral molecules through NMR spectroscopy. This method allows chemists to ascertain the stereochemistry of complex organic compounds efficiently .

Research in Organic Synthesis

Building Block for Complex Molecules
this compound acts as a valuable building block in organic synthesis, facilitating the creation of complex molecules necessary for advancing chemical research .

Data Table: Synthesis Applications

Application AreaExample CompoundReaction Type
Drug DevelopmentNovel AnalgesicsAcylation reactions
Organic SynthesisChiral AlcoholsChiral derivatization

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form stable amides and esters. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack . This property is exploited in various synthetic applications, particularly in the formation of chiral derivatives for analytical purposes .

Comparison with Similar Compounds

4-(Trifluoromethyl)phenylacetyl Chloride (CAS 74426-51-0)

The para-substituted isomer differs in the position of the trifluoromethyl group on the phenyl ring. Key distinctions include:

  • Applications : While both isomers are used in derivatization, the para isomer is less commonly reported in enantiomeric resolution studies, suggesting ortho-substituted variants (e.g., MTPA-Cl) are preferred for chiral analysis .

Phenylacetyl Chloride (No Trifluoromethyl Substituent)

Phenylacetyl chloride (CAS 103-80-0) lacks the trifluoromethyl group, leading to:

  • Reduced Electron-Withdrawing Effects : Lower reactivity in acyl transfer reactions compared to trifluoromethyl analogs .
  • Safety Profile : Phenylacetyl chloride is classified as corrosive (UN GHS Revision 8), but the trifluoromethyl group in 2-(Trifluoromethyl)phenylacetyl chloride may modify toxicity or handling requirements due to altered volatility (e.g., boiling point differences) .

Functional Analogs: Other Reactive Acyl Chlorides

2-Naphthoyl Chloride (CAS 2243-83-6)

  • Structure : Aromatic acyl chloride with a naphthalene backbone.
  • Applications : Primarily used in peptide synthesis and polymer chemistry, contrasting with this compound’s niche role in chiral derivatization .

Trifluoromethanesulfonyl Chloride (CAS 812-00-0)

  • Key Difference : Contains a sulfonyl group instead of an acetyl group.
  • Reactivity : Acts as a strong Lewis acid catalyst, unlike this compound, which participates in nucleophilic substitutions .

Data Table: Comparative Properties of Selected Acyl Chlorides

Compound CAS Number Molecular Formula Molecular Weight Key Application
This compound 39637-99-5 C₁₀H₈ClF₃O₂ 252.62 Chiral derivatization (Mosher method)
4-(Trifluoromethyl)phenylacetyl chloride 74426-51-0 C₉H₆ClF₃O 222.59 Intermediate in organic synthesis
Phenylacetyl chloride 103-80-0 C₈H₇ClO 154.59 Industrial acylations
2-Naphthoyl chloride 2243-83-6 C₁₁H₇ClO 190.63 Peptide coupling

Biological Activity

2-(Trifluoromethyl)phenylacetyl chloride, known for its unique trifluoromethyl group, has garnered attention in various fields including medicinal chemistry and pharmacology. This compound exhibits significant biological activity, making it a subject of interest for researchers aiming to develop new therapeutic agents.

  • Chemical Formula : C9H6ClF3O
  • CAS Number : 130497-31-3
  • Molecular Weight : 222.59 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

The biological activity of this compound primarily involves its role as an electrophile. It can interact with nucleophilic sites on proteins, leading to covalent modifications that alter protein function. This mechanism is particularly relevant in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can exhibit potent inhibitory effects on various enzymes. For instance, studies have shown that this compound inhibits caspases, which are crucial in apoptosis pathways. The compound demonstrates sub-micromolar activity against caspase-2, indicating a strong potential for therapeutic applications in cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This could position the compound as a candidate for treating inflammatory diseases .

Case Study 1: Caspase Inhibition

A recent study screened a library of electrophilic fragments and identified this compound as a selective inhibitor of caspase-2. The compound's ability to form covalent bonds with the active site cysteine residue was confirmed through mass spectrometry analysis, illustrating its potential in apoptosis-related therapies .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various trifluoromethyl-containing compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a promising avenue for antibiotic development .

Table 1: Biological Activities of this compound

Biological ActivityObserved EffectReference
Caspase InhibitionSub-micromolar activity against Caspase-2
Antimicrobial ActivityEffective against Gram-positive bacteria
Anti-inflammatory EffectsModulation of cytokine expression

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Trifluoromethyl)phenylacetyl chloride in laboratory settings?

  • Methodological Answer: The compound is typically synthesized by reacting 2-(trifluoromethyl)phenylacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The procedure involves refluxing the acid with excess SOCl₂ in the presence of a catalytic amount of dimethylformamide (DMF) to accelerate the reaction. The crude product is purified via fractional distillation under reduced pressure (40–60°C at 0.1 mmHg) to yield the acyl chloride .

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer: Fractional distillation is the primary method due to the compound’s volatility. For solid impurities, recrystallization from dry hexane or toluene at low temperatures (0–5°C) can be employed. Purity is verified using gas chromatography-mass spectrometry (GC-MS) or ¹⁹F NMR, with characteristic trifluoromethyl signals at δ -60 to -65 ppm .

Q. What are the critical storage and handling protocols for this compound to prevent decomposition?

  • Methodological Answer: Store under anhydrous inert gas (argon/nitrogen) at 2–8°C in amber glass containers to avoid moisture ingress and photodegradation. Handling requires gloveboxes or Schlenk lines, with personal protective equipment (PPE) including acid-resistant gloves and face shields due to its lachrymatory and corrosive nature .

Advanced Research Questions

Q. How does solvent polarity influence the reaction kinetics of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the transition state, accelerating substitution. In alcohol-water mixtures, solvolysis rates vary with solvent composition; kinetic studies using UV-Vis spectroscopy or conductivity measurements reveal a biphasic mechanism. For example, ethanol-water mixtures (70:30 v/v) exhibit 2× faster hydrolysis than methanol-water .

Q. What advanced spectroscopic methods are employed to resolve stereochemical outcomes in reactions involving this compound?

  • Methodological Answer: The Mosher ester method is used for absolute configuration determination. Derivatize the target alcohol with (R)- and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride), then compare ¹H NMR Δδ values (δ_S – δ_R) to assign stereochemistry. Trifluoromethyl groups enhance sensitivity in ¹⁹F NMR for quantifying enantiomeric excess .

Q. How can contradictions in reaction yield data be systematically addressed when using this compound under varying catalytic conditions?

  • Methodological Answer: Apply design of experiments (DoE) to isolate variables (e.g., catalyst loading, temperature). For example, in Pd-catalyzed cross-couplings, low yields may stem from moisture-induced decomposition. Use Karl Fischer titration to trace water content and optimize anhydrous conditions. Statistical tools (ANOVA) identify significant factors .

Q. What mechanistic insights explain the atypical regioselectivity observed in Friedel-Crafts acylations using this compound?

  • Methodological Answer: The electron-withdrawing trifluoromethyl group directs electrophilic attack to the meta position of aromatic substrates. Mechanistic studies via Hammett plots (σ⁺ correlations) and density functional theory (DFT) calculations confirm the dominance of inductive effects over resonance. Experimental validation uses competitive reactions between toluene and trifluoromethyl-substituted arenes .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction efficiencies between this compound and its non-fluorinated analogs?

  • Methodological Answer: Fluorine’s electronegativity alters reactivity. Compare kinetic isotope effects (KIE) or isotopic labeling (e.g., ¹⁸O in acyl oxygen) to distinguish between electronic and steric contributions. For example, trifluoromethyl groups reduce nucleophilic attack rates by 30% compared to methyl analogs, as shown in Arrhenius plots of activation energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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